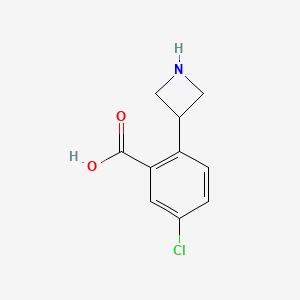![molecular formula C12H10N2O2 B15068656 5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B15068656.png)
5'-Methyl-[2,2'-bipyridine]-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid is an organic compound belonging to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected at the 2-position, with a methyl group at the 5’-position and a carboxylic acid group at the 6-position. Bipyridines are known for their ability to form stable complexes with transition metals, making them valuable in various fields such as coordination chemistry, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid can be achieved through several methods. One common approach involves the Negishi cross-coupling reaction, which utilizes pyridyl zinc halides and suitable coupling partners. This method is known for its high yield and mild reaction conditions . Other palladium-catalyzed reactions, such as Stille and Suzuki coupling, have also been employed to synthesize bipyridine derivatives .
Industrial Production Methods
Industrial production of 5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid primarily involves its ability to chelate metal ions. This chelation forms stable complexes that can interact with various molecular targets and pathways. For example, in biological systems, these complexes can inhibit enzymes or disrupt cellular processes by binding to metal cofactors .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A parent compound with no substituents on the pyridine rings.
4,4’-Bipyridine: Another isomer with the pyridine rings connected at the 4-position.
6-Methyl-2,2’-bipyridine: Similar to 5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid but with a methyl group at the 6-position instead of the 5’-position.
Uniqueness
5’-Methyl-[2,2’-bipyridine]-6-carboxylic acid is unique due to the specific positioning of its methyl and carboxylic acid groups, which can influence its chemical reactivity and the stability of its metal complexes. This unique structure allows for distinct applications in coordination chemistry and material science .
Properties
IUPAC Name |
6-(5-methylpyridin-2-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-5-6-9(13-7-8)10-3-2-4-11(14-10)12(15)16/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAWSYXJDPLHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)


![7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15068627.png)


![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid](/img/structure/B15068661.png)



![6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B15068688.png)
